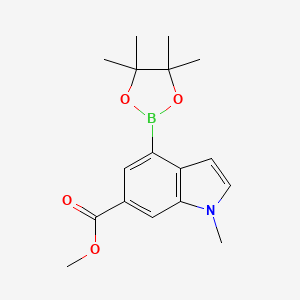
(2-Chloropyridin-4-ylmethyl)-cyclopropylamine
Overview
Description
2-Chloropyridin-4-ylmethyl)-cyclopropylamine (CPCA) is an organic compound that is widely used in the synthesis of pharmaceuticals and other products. It is a versatile compound with a wide range of applications in scientific research and lab experiments. CPCA is a cyclic amine that can be synthesized from a variety of starting materials, including pyridine and chloroform. It is a colorless liquid with a pungent odor and a boiling point of 175°C.
Scientific Research Applications
Synthesis and Bioactivity
- Cyclopropylamines, including derivatives similar to (2-Chloropyridin-4-ylmethyl)-cyclopropylamine, have been used as starting compounds due to their biological activity. For instance, cyclopropanecarboxylic acid derivatives demonstrated excellent herbicidal and fungicidal activities (Tian et al., 2009).
Stereoselective Synthesis and Activities
- Highly stereoselective polysubstituted cyclopropane derivatives, structurally similar to (2-Chloropyridin-4-ylmethyl)-cyclopropylamine, were synthesized, and some of these compounds showed significant antimicrobial and nematicidal activities (Banothu et al., 2015).
Intermediate in Medicinal Chemistry
- Compounds like 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, structurally related to (2-Chloropyridin-4-ylmethyl)-cyclopropylamine, serve as intermediates in synthesizing pharmaceuticals such as lafutidine, highlighting the role of such chemicals in medicinal chemistry (Li, 2012).
Synthesis of Heterocyclic Moieties
- The synthesis process involving 2-chloropyridines, similar to (2-Chloropyridin-4-ylmethyl)-cyclopropylamine, has been optimized to produce imidazo[1,2-a]pyridines, a heterocyclic moiety common in medicinal chemistry leads and drugs (Vuillermet et al., 2020).
Synthesis of trans-2-Substituted Cyclopropylamines
- Research has been conducted on the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, indicating the importance of cyclopropylamines in pharmaceuticals and agrochemicals. This process has been optimized to achieve high diastereoselectivity (West et al., 2019).
properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c10-9-5-7(3-4-11-9)6-12-8-1-2-8/h3-5,8,12H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJWSOJJBRGKRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloropyridin-4-yl)methyl]cyclopropanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)
![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)





![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)

